molecular formula C9H13NO B101078 3-Acetyl-2,4,5-trimethylpyrrole CAS No. 19005-95-9

3-Acetyl-2,4,5-trimethylpyrrole

Cat. No. B101078
CAS RN: 19005-95-9
M. Wt: 151.21 g/mol
InChI Key: XVBRWTVSTZYJIB-UHFFFAOYSA-N
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Description

3-Acetyl-2,4,5-trimethylpyrrole is a pyrrole derivative, a class of organic compounds characterized by a five-membered ring structure containing one nitrogen atom. Pyrrole derivatives are known for their diverse applications in pharmaceuticals, materials science, and as intermediates in organic synthesis. The acetyl group attached to the pyrrole ring can influence the electronic properties and reactivity of the molecule.

Synthesis Analysis

The synthesis of pyrrole derivatives can be achieved through multicomponent reactions, as demonstrated in the synthesis of 3-acetyl-2,5-dimethyl-1,4-diphenylpyrrole . Although not the exact compound , this paper provides insight into the synthetic strategies that could be applied to similar molecules. The synthesis involves the condensation of 1,3-dimethylindole with hexane-2,5-dione, as seen in the production of a related compound . Additionally, selective oxidation methods have been employed to synthesize 2-Formyl-3-acetyl-4-methyl-5-carbobenzoxy-pyrrole, which suggests that controlled oxidation can be a crucial step in the synthesis of acetylpyrrole derivatives .

Molecular Structure Analysis

The molecular structure of pyrrole derivatives can be elucidated using techniques such as single-crystal X-ray diffraction, as shown in the analysis of 3-acetyl-2,5-dimethyl-1,4-diphenylpyrrole . The planarity of the pyrrole ring and the orientation of substituents, such as phenyl rings, can significantly affect the molecule's properties, as observed in 3,4-Diphenylpyrrole-2,5-dicarboxylic Acid Acetic Acid Disolvate .

Chemical Reactions Analysis

The reactivity of acetylpyrrole derivatives can be influenced by the presence of the acetyl group. For instance, the reaction of a hexahydroindole derivative with concentrated hydrochloric acid has been studied, which may shed light on the acid-catalyzed reactions of similar acetylpyrrole compounds . The tautomeric equilibrium and hydrogen bonding in pyrazole derivatives, such as 4-acetyl-3(5)-amino-5(3)-methylpyrazole, can also provide insights into the chemical behavior of acetylpyrroles under different conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetylpyrrole derivatives can be predicted and analyzed using computational methods like density functional theory (DFT) and time-dependent DFT (TDDFT). These methods have been applied to study the molecular geometry and electronic transitions of 3-acetyl-2,5-dimethyl-1,4-diphenylpyrrole . Vibrational spectroscopy and quantum chemical calculations have been used to investigate the molecular vibrations and hydrogen bonding in pyrazole derivatives, which can be analogous to the study of acetylpyrroles . Additionally, the anti-corrosion activity of these compounds can be evaluated using electrochemical tests, indicating potential applications in material protection .

Scientific Research Applications

Thermochemical Analysis

The 1,2,5-trimethylpyrrole, a related compound to 3-Acetyl-2,4,5-trimethylpyrrole, has been studied for its thermochemical properties. Experimental and computational methods were combined to derive the molar enthalpy of formation in the gaseous phase. Such studies are crucial for understanding the energetics of these compounds and their potential applications in various chemical processes (Santos & da Silva, 2014).

Bioactivity in Cancer Research

Compounds similar to 3-Acetyl-2,4,5-trimethylpyrrole, specifically 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives, have been synthesized and evaluated for their antiproliferative activities against cancer cells. These compounds have shown effectiveness against certain cancer cell lines, indicating potential applications in cancer research and therapy (Jin et al., 2006).

Antioxidative Properties

Research on pyrrole derivatives, including those structurally similar to 3-Acetyl-2,4,5-trimethylpyrrole, has revealed their antioxidative activity. These compounds were studied for their ability to inhibit lipid peroxidation, suggesting potential applications in preventing oxidative damage in biological systems and food products (Alaiz, Zamora, & Hidalgo, 1996).

Material Science and Sensor Development

Pyrrole derivatives, like 3-Acetyl-2,4,5-trimethylpyrrole, have been utilized in the development of chemosensors and photoanodes. These applications demonstrate the versatility of pyrrole derivatives in material science, particularly in the fabrication of light-harvesting devices and sensors for detecting metal ions (Santos et al., 2013; Simon, Ricco, & Wrighton, 1982) (Simon, Ricco, & Wrighton, 1982).

Fluorescent Probes and Imaging

Innovative latent fluorophores based on pyrrole derivatives, similar to 3-Acetyl-2,4,5-trimethylpyrrole, have been developed. These compounds activate under specific conditions to yield fluorescent signals, which are essential for biological research and medical imaging applications (Chandran, Dickson, & Raines, 2005).

Safety And Hazards

According to the safety data sheet for a structurally similar compound, 3-Acetyl-2,4-dimethylpyrrole, it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area. In case of contact with skin or eyes, it is advised to wash with plenty of water and seek medical attention if symptoms occur .

Future Directions

Pyrrole derivatives, including 3-Acetyl-2,4,5-trimethylpyrrole, have potential for further exploration due to their diverse biological activities and their role as intermediates in the synthesis of many natural products . Future research could focus on developing new synthetic methods, studying their biological activities, and exploring their potential applications in pharmaceutical and material science .

properties

IUPAC Name

1-(2,4,5-trimethyl-1H-pyrrol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-5-6(2)10-7(3)9(5)8(4)11/h10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVBRWTVSTZYJIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1C(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10172469
Record name Ketone, methyl 2,4,5-trimethylpyrrol-3-yl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10172469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetyl-2,4,5-trimethylpyrrole

CAS RN

19005-95-9
Record name 3-Acetyl-2,4,5-trimethylpyrrole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019005959
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ketone, methyl 2,4,5-trimethylpyrrol-3-yl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10172469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,4,5-trimethyl-1H-pyrrol-3-yl)ethan-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-ACETYL-2,4,5-TRIMETHYLPYRROLE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
W Zhao, Y Ming, Z Zhu, M Fan - Journal of Photochemistry and …, 1992 - Elsevier
A new photochromic pyrryl-substituted fulgide, (E)-α-(1,2,4,5-tetramethyl-3-pyrryl)-ethylidene(isopropylidene)succinic anhydride, was synthesized. The photochromic mechanism of this …
Number of citations: 11 www.sciencedirect.com
RW Guy, RA Jones - Australian Journal of Chemistry, 1966 - CSIRO Publishing
The infrared spectra of a number of acylpyrroles have been examined in the NH and CO stretching region under high resolution in carbon tetrachloride. Analysis of the data show-s that …
Number of citations: 21 www.publish.csiro.au
ET Borrows, DO Holland, J Kenyon - Journal of the Chemical Society …, 1946 - pubs.rsc.org
… Chem., 1912, 80, 7, 15), and Knorr and Hess (Bey., 1912, 45, 2634) have replaced the acetyl group in 3-acetyl-2 : 4 : 5-trimethylpyrrole by an ethyl group in the same way. It was …
Number of citations: 10 pubs.rsc.org
TT Howarth, AH Jackson, J Judge… - Journal of the …, 1974 - pubs.rsc.org
Various attempts to synthesise β-keto-esters of pyrroles for use as model compounds, or as intermediates in chlorophyll synthesis, are described. Carboxylation of acetylpyrroles, using …
Number of citations: 9 pubs.rsc.org
JG Berger, SR Teller, IJ Pachter - The Journal of Organic …, 1970 - ACS Publications
13a, R^ CiHriRj-CH, b, R¡= R2= CH3 solvents afforded 4-hydroxyindoles. Similar treatment of 5 has been found to result in formation of the indol-7-ol 9, suggesting a useful synthetic …
Number of citations: 21 pubs.acs.org
R Matsushima, Y Ito, K Yamashita, K Yamamoto… - Chemistry …, 2005 - journal.csj.jp
Photochromic polymer films doped with 3–4 wt % fulgide derivatives exhibit high thermal and photochemical fatigue resistances as well as good color property to serve as cyan dyes for …
Number of citations: 3 www.journal.csj.jp
H Budzikiewicz, C Djerassi, AH Jackson… - Journal of the …, 1964 - pubs.rsc.org
[ 19641 Bzzdxikiewicx, Djerassi, Jackson, Kenner, Newman, and Wilson. 1949 374. Pyrroles and Related Compounds. Part 1V.l Mass S Page 1 [ 19641 Bzzdxikiewicx, Djerassi, …
Number of citations: 9 pubs.rsc.org

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